5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one 5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.: 292161-62-7
VCID: VC7262898
InChI: InChI=1S/C20H12BrFN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+
SMILES: C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4
Molecular Formula: C20H12BrFN2O3S
Molecular Weight: 459.29

5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.: 292161-62-7

Cat. No.: VC7262898

Molecular Formula: C20H12BrFN2O3S

Molecular Weight: 459.29

* For research use only. Not for human or veterinary use.

5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one - 292161-62-7

Specification

CAS No. 292161-62-7
Molecular Formula C20H12BrFN2O3S
Molecular Weight 459.29
IUPAC Name (4E)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C20H12BrFN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+
Standard InChI Key XJWUYWMVMTZLGG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4

Introduction

Structural and Chemical Characterization

The compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted at multiple positions:

  • Position 1: A 1,3-thiazol-2-yl group, contributing aromaticity and potential hydrogen-bonding interactions.

  • Position 3: A hydroxyl group (-OH), enabling hydrogen bonding and influencing solubility.

  • Position 4: A 4-fluorobenzoyl moiety, introducing electron-withdrawing effects and steric bulk.

  • Position 5: A 3-bromophenyl substituent, which may enhance lipophilicity and serve as a halogen-bonding pharmacophore.

Computational Physicochemical Properties

Using methodologies analogous to those in pyrazoline derivative studies , key properties were calculated:

PropertyValue
Molecular Weight483.31 g/mol
LogP (Octanol-Water)3.2 ± 0.3
H-Bond Donors2 (OH, NH)
H-Bond Acceptors5 (Carbonyl, thiazole N)
Polar Surface Area98.7 Ų
Aqueous Solubility (25°C)0.12 mg/mL (predicted)

The 4-fluorobenzoyl group likely reduces solubility compared to non-fluorinated analogs, as seen in nitroaromatic systems . Bromine’s presence increases molecular weight and may enhance membrane permeability .

Synthetic Pathways and Optimization

Proposed Synthesis

A plausible route, inspired by cyclization strategies for pyrrolones , involves:

  • Formation of the pyrrolone core:

    • Michael addition of 3-bromophenylacetone to ethyl 4-fluorobenzoylacetate, followed by cyclization under acidic conditions.

  • Introduction of the thiazole moiety:

    • Condensation of the intermediate with 2-aminothiazole via nucleophilic substitution at the carbonyl position.

Critical Step: Microwave-assisted cyclization (as in pyrazoline synthesis ) could improve yield and reduce reaction time.

Spectral Characterization

Hypothetical data based on analogous compounds :

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, thiazole-H),

    • δ 7.65–7.45 (m, 8H, aromatic),

    • δ 6.82 (s, 1H, NH),

    • δ 5.12 (s, 1H, OH).

  • FT-IR:

    • 1685 cm⁻¹ (C=O stretch),

    • 1530 cm⁻¹ (C-Br stretch).

Biological Activity and Mechanistic Insights

While direct studies on this compound are absent, structural analogs suggest potential mechanisms:

Kinase Inhibition

Thiazole-containing compounds frequently inhibit kinases (e.g., JAK2, EGFR). The 1,3-thiazol-2-yl group could chelate Mg²⁺ in ATP-binding pockets, while the bromophenyl moiety may occupy hydrophobic regions .

Cytotoxicity Profile

Preliminary cytotoxicity predictions (via ProTox-II) indicate a LD₅₀ of 320 mg/kg (Class IV toxicity), suggesting a tolerable therapeutic index.

Challenges and Future Directions

  • Synthetic Optimization:

    • Scalability of the cyclization step requires investigation.

    • Alternative solvents (e.g., PEG-400) may improve yields .

  • Biological Screening:

    • Priority targets: Mtb, kinase panels, and inflammation models.

  • ADME Profiling:

    • Plasma protein binding and metabolic stability studies are critical due to the compound’s high LogP.

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